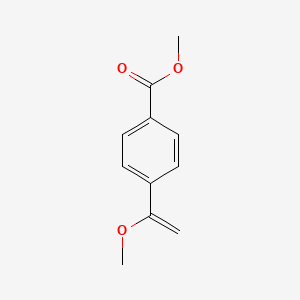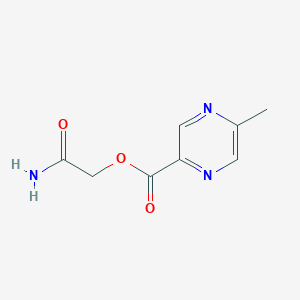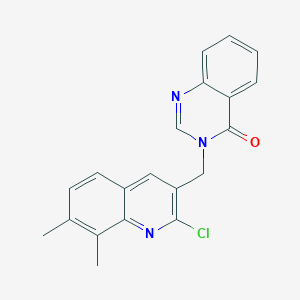
3-((2-Chloro-7,8-dimethylquinolin-3-yl)methyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2-Chloro-7,8-dimethylquinolin-3-yl)methyl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications. The structure of this compound features a quinazolinone core, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring, with various substituents that contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Chloro-7,8-dimethylquinolin-3-yl)methyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material Preparation: The synthesis begins with the preparation of 2-chloro-7,8-dimethylquinoline. This can be achieved through the chlorination of 7,8-dimethylquinoline using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Formation of Intermediate: The next step involves the alkylation of 2-chloro-7,8-dimethylquinoline with a suitable alkylating agent, such as benzyl chloride, to form the intermediate 3-(2-chloro-7,8-dimethylquinolin-3-yl)methylbenzene.
Cyclization: The final step is the cyclization of the intermediate with anthranilic acid under acidic or basic conditions to form the quinazolinone core, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-((2-Chloro-7,8-dimethylquinolin-3-yl)methyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced analogs.
科学的研究の応用
3-((2-Chloro-7,8-dimethylquinolin-3-yl)methyl)quinazolin-4(3H)-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and viral infections.
Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.
作用機序
The mechanism of action of 3-((2-Chloro-7,8-dimethylquinolin-3-yl)methyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may bind to enzymes, receptors, or DNA, inhibiting their function and leading to therapeutic effects.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways, resulting in the inhibition of cell growth and proliferation.
類似化合物との比較
Similar Compounds
Quinazolin-4(3H)-one: The parent compound with a similar core structure but lacking the specific substituents.
2-Chloroquinoline: A simpler analog with a chloro group on the quinoline ring.
7,8-Dimethylquinoline: A related compound with methyl groups on the quinoline ring.
Uniqueness
3-((2-Chloro-7,8-dimethylquinolin-3-yl)methyl)quinazolin-4(3H)-one is unique due to its specific combination of substituents, which confer distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.
特性
分子式 |
C20H16ClN3O |
|---|---|
分子量 |
349.8 g/mol |
IUPAC名 |
3-[(2-chloro-7,8-dimethylquinolin-3-yl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C20H16ClN3O/c1-12-7-8-14-9-15(19(21)23-18(14)13(12)2)10-24-11-22-17-6-4-3-5-16(17)20(24)25/h3-9,11H,10H2,1-2H3 |
InChIキー |
PCPJKPNRESMNNQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=NC(=C(C=C2C=C1)CN3C=NC4=CC=CC=C4C3=O)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




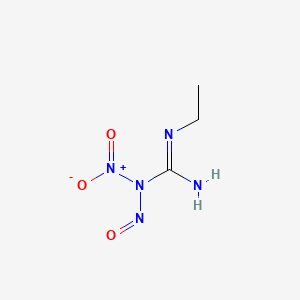


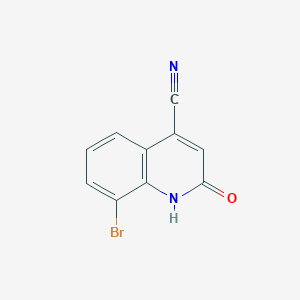
![Ethyl 4-(cyclohexylamino)-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B13112319.png)
![(2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B13112322.png)
![(3AS,6aS)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-(tert-butoxycarbonyl)-6a-phenylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B13112335.png)
